Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity vs. VU0240551
The target compound exhibits a computed XLogP3-AA of 3.3 [1], compared with a reported XLogP of 3.1 for the reference KCC2 inhibitor VU0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide) [2]. The modest increase in lipophilicity (+0.2 log units) is attributable to the replacement of the phenyl ring in VU0240551 with a 2,4-dimethylphenyl group in the target compound. Both compounds possess one hydrogen bond donor, but the target compound has six hydrogen bond acceptors versus five for VU0240551 [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; H-bond acceptors = 6 |
| Comparator Or Baseline | VU0240551: XLogP = 3.1; H-bond acceptors = 5 (PubChem CID 7211972) |
| Quantified Difference | XLogP increase of +0.2; H-bond acceptor count increase of +1 |
| Conditions | Computed physicochemical properties (PubChem release 2021.05.07) |
Why This Matters
The higher lipophilicity and additional hydrogen bond acceptor may alter passive membrane permeability and protein-binding characteristics relative to better-characterized analogs, requiring independent experimental validation before substituting in established KCC2 or related assays.
- [1] PubChem. (2026). 2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide. PubChem CID 7672744. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide). PubChem CID 7211972. National Center for Biotechnology Information. View Source
